3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol
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Overview
Description
3-Hydroxypropionitrile (HPN) is an organic compound widely used in various chemical reactions and industrial applications. It is a colorless liquid with a faint odor and is known for its versatility in synthetic chemistry. HPN is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
HPN is typically synthesized through the hydration of acrylonitrile. The reaction involves the addition of water to acrylonitrile in the presence of a catalyst, such as sodium hydroxide (NaOH). The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm. The reaction can be represented as follows:
CH2=CHCN+H2O→CH2OHCH2CN
Industrial Production Methods
In industrial settings, HPN is produced using a continuous process that involves the hydration of acrylonitrile in a reactor. The reaction mixture is then subjected to distillation to separate HPN from other by-products and unreacted starting materials. The purified HPN is collected and stored for further use.
Chemical Reactions Analysis
Types of Reactions
HPN undergoes various chemical reactions, including:
Oxidation: HPN can be oxidized to produce 3-hydroxypropionic acid.
Reduction: HPN can be reduced to produce 3-aminopropionitrile.
Substitution: HPN can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3-Hydroxypropionic acid
Reduction: 3-Aminopropionitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
HPN has a wide range of applications in scientific research, including:
Chemistry: HPN is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: HPN is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: HPN is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of HPN involves its interaction with specific molecular targets and pathways. For example, HPN has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. By inhibiting PTP1B, HPN enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes .
Comparison with Similar Compounds
HPN can be compared with other similar compounds, such as:
3-Hydroxypropionic acid: Similar to HPN but with a carboxylic acid group instead of a nitrile group.
3-Aminopropionitrile: Similar to HPN but with an amino group instead of a hydroxyl group.
Acrylonitrile: The starting material for the synthesis of HPN, containing a nitrile group but lacking the hydroxyl group.
HPN is unique due to its combination of hydroxyl and nitrile functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C17H17Br3O5 |
---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H17Br3O5/c1-7(2)25-6-9-5-12(22)16(23)14(19)10(9)3-8-4-11(21)17(24)15(20)13(8)18/h4-5,7,21-24H,3,6H2,1-2H3 |
InChI Key |
ZBDKXZCSKUHAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2Br)Br)O)O)Br)O)O |
Origin of Product |
United States |
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